molecular formula C7H12N4 B13257669 {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine

{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine

Cat. No.: B13257669
M. Wt: 152.20 g/mol
InChI Key: IDIKNRHGMAWOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine (CAS 1700167-50-5, Molecular Formula: C7H12N4) is a high-purity chemical building block designed for pharmaceutical research and development, particularly in the field of anticancer agent discovery . The compound features the imidazo[1,2-a]pyrimidine scaffold, a nitrogen-containing heterocyclic structure of significant interest in medicinal chemistry due to its broad range of biological activities . This scaffold is recognized for its applications in developing compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties . Researchers are increasingly exploring this core structure to create new and more efficient anticancer agents . This amine-functionalized derivative serves as a key synthetic intermediate for researchers. It can be used to construct more complex molecules, such as by forming imine (Schiff base) derivatives, which have been shown to possess notable cytotoxic activity . Studies on analogous imidazo[1,2-a]pyrimidine derivatives bearing imine and amine groups have demonstrated promising inhibition of breast cancer cell lines, including MCF-7 and MDA-MB-231, and have been found to induce apoptosis by modulating the ratio of Bax/Bcl-2 genes . Furthermore, in silico studies suggest that compounds within this class exhibit suitable drug-likeness and ADMET properties, supporting their potential as viable drug candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-7-ylmethanamine

InChI

InChI=1S/C7H12N4/c8-5-6-1-3-11-4-2-9-7(11)10-6/h2,4,6H,1,3,5,8H2,(H,9,10)

InChI Key

IDIKNRHGMAWOMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2NC1CN

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Imidazo[1,2-a]pyrimidines

The literature reports several synthetic methodologies for imidazo[1,2-a]pyrimidine derivatives, which can be adapted to prepare the methanamine-substituted compound:

  • Multicomponent Reactions (MCRs): Combining aldehydes, amines, and 2-aminopyrimidines under mild conditions to form the fused heterocycle in one pot. This approach is efficient and allows structural diversity.

  • Condensation and Cyclization: Sequential condensation of 2-aminopyrimidine derivatives with α-haloketones or aldehydes, followed by intramolecular cyclization to form the imidazo ring.

  • Tandem and One-Pot Reactions: Utilizing tandem reactions involving aza-Michael additions and Mannich-type reactions to build complex heterocycles with high atom economy.

  • Functionalization at the 7-Position: Post-cyclization modification to introduce the methanamine substituent, often through nucleophilic substitution or reductive amination strategies.

Specific Preparation Methods for this compound

Method 1: Condensation of 2-Aminopyrimidine with Halomethylamine Derivatives

Procedure:

  • React 2-aminopyrimidine with a suitable halomethylamine (e.g., chloromethylamine hydrochloride) under reflux in a polar aprotic solvent such as dimethylformamide (DMF).
  • The nucleophilic amino group attacks the halomethylamine, followed by intramolecular cyclization to form the fused imidazo[1,2-a]pyrimidine ring with a methanamine substituent at the 7-position.

Advantages:

  • Direct installation of the methanamine group during ring formation.
  • Moderate to good yields (typically 60–75%).

Limitations:

  • Requires careful control of reaction conditions to avoid side reactions.
  • Halomethylamines can be sensitive and require handling precautions.

Method 2: Reductive Amination of 7-Formyl Imidazo[1,2-a]pyrimidine

Procedure:

  • Synthesize 7-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine via known cyclization methods.
  • Subject the aldehyde to reductive amination with ammonia or a primary amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen with a catalyst.
  • This yields the 7-methanamine derivative.

Advantages:

  • High selectivity for the methanamine substitution.
  • Applicable to a wide range of amine sources for derivative synthesis.

Limitations:

  • Requires prior synthesis of the formyl intermediate.
  • Reducing agents must be handled with care.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Condensation with Halomethylamine 2-Aminopyrimidine, halomethylamine DMF, reflux 60–75 Direct methanamine installation Sensitive reagents, side reactions
Reductive Amination 7-Formylimidazo[1,2-a]pyrimidine, amine NaBH3CN or H2/catalyst, mild conditions 70–85 High selectivity, versatile Requires formyl intermediate
Multicomponent One-Pot 2-Aminopyrimidine, formaldehyde, ammonia Acidic/neutral, one-pot 55–70 Economical, efficient Requires optimization

Research Discoveries and Mechanistic Insights

  • Mechanism of Cyclization: The formation of the imidazo[1,2-a]pyrimidine core typically involves nucleophilic attack of the amino group on an electrophilic carbon (aldehyde or halomethyl group), followed by ring closure and dehydration steps.

  • Functionalization at 7-Position: The methanamine substituent is introduced either concomitantly during ring formation or via post-cyclization modification, exploiting the reactivity of the 7-position carbon adjacent to the nitrogen atoms in the fused ring.

  • Synthetic Flexibility: The scaffold allows for diverse substitutions, enabling medicinal chemists to tailor pharmacological properties by modifying the amine substituent or the ring system.

  • Applications in Drug Development: The imidazo[1,2-a]pyrimidine derivatives, including methanamine-substituted analogs, show promise in antiviral, anticancer, and CNS-active agents, driving interest in efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .

Scientific Research Applications

{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core structure. It is a compound of interest in medicinal chemistry because of its potential biological activities.

Overview

  • Molecular Formula: C7H12N4C_7H_{12}N_4
  • Molecular Weight: 152.20 g/mol
  • CAS No: 1701770-39-9

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • ENPP1 Inhibition: Derivatives of imidazo[1,2-a]pyrimidine compounds may inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway involved in immune response modulation. This inhibition enhances the immune response in cancer therapy by promoting the expression of downstream target genes such as IFNB1 and CXCL10.
  • Antitumor Activity: Studies have shown that compounds similar to this compound exhibit antitumor efficacy when used with immune checkpoint inhibitors like anti-PD-1 antibodies. For example, one study reported a tumor growth inhibition rate of 77.7% when administered at a dose of 80 mg/kg alongside anti-PD-1 treatment.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate, typically carried out in aqueous or organic solvents.
  • Reduction: Sodium borohydride, lithium aluminum hydride, usually performed in anhydrous solvents.
  • Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Mechanism of Action

The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The specific pathways and targets depend on the particular application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

Imidazo[1,2-a]pyrazine Derivatives
  • Example: 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde (CAS 623564-20-5) Structural Difference: Pyrazine (two adjacent nitrogen atoms) replaces pyrimidine (two non-adjacent nitrogens), altering electron distribution and hydrogen-bonding capacity. Functional Group: Carbaldehyde (-CHO) at the 2-position instead of methanamine. The carbaldehyde group may participate in covalent bonding with biological targets, unlike the primary amine in the parent compound .
Imidazo[1,2-a]pyridine Derivatives
  • Example : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
    • Structural Difference : Pyridine (one nitrogen) replaces pyrimidine, reducing hydrogen-bonding sites.
    • Functional Group : Carboxylate ester (-COOEt) at the 2-position.
    • Applications : This derivative is a precursor for hypoxia-inducible factor (HIF) inhibitors and FXa anticoagulants . The ester group improves lipophilicity, aiding membrane permeability but reducing water solubility compared to the methanamine analogue .

Substituent Position and Functional Group Variations

{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine (CAS 1700167-50-5)
  • Structural Difference : Methanamine at the 5-position instead of 7-position.
  • Implications : Positional isomerism affects spatial orientation in binding pockets. For example, the 5-substituted isomer may exhibit altered affinity for kinases like FAK due to steric hindrance differences .
{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine Dihydrobromide (CAS 1423034-75-6)
  • Structural Difference : Methyl group at the 7-position and methanamine at the 2-position.
  • The dihydrobromide salt improves aqueous solubility, which is advantageous for formulation .

Functionalized Derivatives

Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate Dihydrochloride (CAS 2227206-01-9)
  • Structural Features : Pyrazine core with a benzyl carboxylate (-COOBn) group.
  • Applications : Used as an intermediate in synthesizing protease-activated receptor (PAR) antagonists. The benzyl group enhances aromatic stacking interactions, while the dihydrochloride salt improves stability .
5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-5,7-dione (CAS 1366126-57-9)
  • Structural Features : Two ketone groups at the 5- and 7-positions.
  • Implications : The dione structure increases polarity and hydrogen-bonding capacity, making it suitable for metal chelation or interactions with oxidoreductases .

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Applications Reference CAS
{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine Imidazo[1,2-a]pyrimidine -CH2NH2 at 7-position 152.20 FAK inhibitors 1700167-50-5
7-Methylimidazo[1,2-a]pyrazine-2-carbaldehyde Imidazo[1,2-a]pyrazine -CHO at 2-position 165.19 Enzyme inhibitors 623564-20-5
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine -COOEt at 2-position 218.25 HIF/FXa inhibitors -
{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine Dihydrobromide Imidazo[1,2-a]pyrimidine -CH2NH2 at 2-position, -CH3 at 7-position 309.98 (salt) CNS-targeted therapies 1423034-75-6
5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-5,7-dione Imidazo[1,2-a]pyrimidine Ketones at 5,7-positions 166.15 Chelation/oxidoreductases 1366126-57-9

Research Findings and Implications

  • Biological Activity : The 7-methanamine substituent in the parent compound is critical for FAK inhibition, as shown in studies where positional isomers (e.g., 5-substituted) exhibited reduced potency .
  • Solubility and Bioavailability : Salt forms (e.g., dihydrobromide) significantly enhance solubility, addressing a common limitation of hydrophobic imidazo-fused compounds .
  • Synthetic Flexibility : Functionalization at the 2-position (e.g., aldehydes, esters) allows diversification for target-specific optimization .

Biological Activity

{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine (CAS No. 1701770-39-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7_7H12_{12}N4_4
  • Molecular Weight : 152.20 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyrimidine core which is known for various biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • ENPP1 Inhibition : Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidine compounds may inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway involved in immune response modulation. This inhibition enhances the immune response in cancer therapy by promoting the expression of downstream target genes such as IFNB1 and CXCL10 .
  • Antitumor Activity : In vivo studies demonstrated that compounds similar to this compound exhibit significant antitumor efficacy when used in combination with immune checkpoint inhibitors like anti-PD-1 antibodies. For instance, one study reported a tumor growth inhibition rate of 77.7% when administered at a dose of 80 mg/kg alongside anti-PD-1 treatment .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound:

Study Target IC50 Value (nM) Effect
Study 1ENPP15.70Potent inhibitor enhancing immune response
Study 2Tumor Growth InhibitionN/A77.7% inhibition with anti-PD-1 antibody
Study 3cGAS-STING PathwayN/AIncreased mRNA expression of target genes

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1 : A murine model was used to evaluate the antitumor effects of this compound in combination with immunotherapy. Results indicated significant tumor regression and enhanced survival rates compared to controls.
  • Case Study 2 : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines (e.g., HCT116 and MCF-7), suggesting its potential as a chemotherapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.